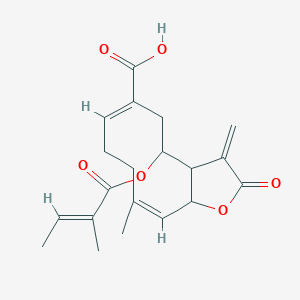

Demethylsonchifolin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H24O6 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

(6E,10Z)-10-methyl-4-[(E)-2-methylbut-2-enoyl]oxy-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylic acid |

InChI |

InChI=1S/C20H24O6/c1-5-12(3)19(23)25-16-10-14(18(21)22)8-6-7-11(2)9-15-17(16)13(4)20(24)26-15/h5,8-9,15-17H,4,6-7,10H2,1-3H3,(H,21,22)/b11-9-,12-5+,14-8+ |

InChI Key |

IOPBGRHISQTQKP-KODVERRDSA-N |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC1C/C(=C\CC/C(=C\C2C1C(=C)C(=O)O2)/C)/C(=O)O |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(=CCCC(=CC2C1C(=C)C(=O)O2)C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Demethylsonchifolin chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylsonchifolin is a sesquiterpenoid lactone, a class of natural products known for a wide range of biological activities. This document provides a concise summary of the available chemical and physical properties of this compound. At present, detailed peer-reviewed studies on its specific biological activities, mechanisms of action, and associated signaling pathways are not extensively available in the public domain. Consequently, this guide focuses on its foundational chemical information and highlights the need for further research to elucidate its potential therapeutic applications.

Chemical Structure and Properties

This compound possesses a complex polycyclic structure characteristic of sesquiterpenoid lactones. Its chemical identity is established by its unique molecular formula and systematic name.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (3aR,4R,6E,10Z,11aR)-10-Methyl-4-{[(2Z)-2-methyl-2-butenoyl]oxy}-3-methylene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-6-carboxylic acid |

| CAS Number | 956384-55-7[1] |

| Chemical Formula | C₂₀H₂₄O₆[1] |

| SMILES String | Currently not available in public chemical databases. |

Physicochemical Properties

The following table summarizes the predicted and available physicochemical properties of this compound. These values are crucial for understanding its behavior in biological systems and for the design of future studies.

| Property | Value | Source |

| Molecular Weight | 360.4 g/mol [1] | ChemicalBook[1] |

| Boiling Point | 563.2 ± 50.0 °C (Predicted) | ChemicalBook[1] |

| Density | 1.21 ± 0.1 g/cm³ (Predicted) | ChemicalBook |

| pKa | 4.49 ± 0.60 (Predicted) | ChemicalBook |

Biological Activity and Mechanism of Action

Currently, there is a significant gap in the scientific literature regarding the specific biological activities and mechanism of action of this compound. While many sesquiterpenoid lactones exhibit anti-inflammatory and anticancer properties, often through modulation of signaling pathways like NF-κB, specific studies on this compound are required to confirm such effects.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway. A logical starting point for investigating the biological activity of this compound would be to assess its impact on NF-κB signaling.

Proposed Investigational Workflow

Should researchers pursue the biological evaluation of this compound, a potential experimental workflow is outlined below. This workflow is hypothetical and based on standard practices for evaluating the anti-inflammatory potential of novel compounds.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and biological evaluation of this compound are not currently published in peer-reviewed journals. For researchers interested in studying this compound, the following general methodologies, adapted from studies on similar natural products, can serve as a starting point.

General Protocol for Assessing Anti-Inflammatory Activity in Macrophages

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Cell Viability Assay: Cells are seeded in a 96-well plate and treated with varying concentrations of this compound for 24 hours. Cell viability is assessed using an MTT assay to determine non-toxic concentrations.

-

LPS Stimulation and Treatment: Cells are pre-treated with non-toxic concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using commercially available ELISA kits.

-

Western Blot Analysis: Cell lysates are prepared, and proteins are separated by SDS-PAGE. The expression levels of key proteins in the NF-κB signaling pathway (e.g., p-IκBα, IκBα, p65) are analyzed by Western blotting using specific antibodies.

Conclusion and Future Directions

This compound is a natural product with a defined chemical structure but largely unexplored biological potential. The lack of available data on its bioactivity presents a significant opportunity for novel research. Future studies should focus on:

-

Comprehensive Biological Screening: Evaluating the effects of this compound across a range of cell-based assays to identify potential therapeutic areas, including inflammation, cancer, and infectious diseases.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy and Safety: Assessing the therapeutic efficacy and safety profile of this compound in relevant animal models of disease.

The generation of such data will be crucial for determining the potential of this compound as a lead compound for drug development.

References

Demethylsonchifolin: A Technical Guide to its Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylsonchifolin, a sesquiterpene lactone, has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of its primary natural source, detailed methodologies for its isolation and purification, and an exploration of its biological activities. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows are visualized to facilitate understanding. This document serves as a critical resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

The principal natural source of this compound identified to date is Enhydra fluctuans , a semi-aquatic herbaceous plant belonging to the Asteraceae family.[1][2][3] This edible plant, commonly found in tropical regions of Asia and Africa, has a history of use in traditional medicine for various ailments.[1][2] Phytochemical analyses of Enhydra fluctuans have consistently revealed the presence of a diverse array of bioactive compounds, including flavonoids, steroids, and notably, sesquiterpene lactones, the class of compounds to which this compound belongs.

Isolation and Purification of this compound

The isolation of this compound from Enhydra fluctuans involves a multi-step process combining extraction and chromatographic techniques. While a definitive, standardized protocol for this compound is not extensively documented, the following methodology is synthesized from established procedures for the isolation of sesquiterpene lactones from plant materials.

Experimental Protocol: Extraction and Preliminary Fractionation

A general workflow for the extraction and initial fractionation of sesquiterpene lactones from Enhydra fluctuans is outlined below.

Methodology:

-

Plant Material Preparation: Fresh leaves of Enhydra fluctuans are collected, washed, and air-dried in the shade to preserve the chemical integrity of the constituents. The dried leaves are then ground into a fine powder.

-

Extraction: The powdered plant material is subjected to maceration with methanol at room temperature for an extended period (e.g., 72 hours), with periodic shaking. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The methanolic extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate. This step aims to separate compounds based on their polarity. The ethyl acetate fraction is often enriched with sesquiterpene lactones.

Experimental Protocol: Chromatographic Purification

Further purification of the target compound from the enriched fraction is achieved through a series of chromatographic techniques.

Methodology:

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed to separate the components.

-

Fraction Collection and Analysis: Fractions are collected systematically and monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of this compound are pooled and further purified using preparative HPLC, typically with a reversed-phase C18 column and a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water. This final step yields the pure compound.

Quantitative Data

Table 1: Physicochemical and Spectroscopic Data of this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₁₆O₄ |

| Molecular Weight | 248.27 g/mol |

| Appearance | White crystalline solid |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Data to be determined |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Data to be determined |

| High-Resolution Mass Spectrometry (HRMS) | Data to be determined |

Table 2: Typical Yield of Sesquiterpene Lactones from Enhydra fluctuans

| Extraction Method | Solvent | Yield (%) | Reference |

| Maceration | Methanol | Data to be determined | |

| Soxhlet Extraction | Ethanol | Data to be determined |

Biological Activity and Signaling Pathways

The biological activities of this compound are an area of active research. As a sesquiterpene lactone, it is anticipated to possess anti-inflammatory and cytotoxic properties. The precise mechanisms of action and the signaling pathways modulated by this compound are yet to be fully elucidated. However, based on the known activities of structurally similar compounds, it is hypothesized that this compound may exert its effects through the modulation of key inflammatory signaling pathways.

Hypothetical Signaling Pathway Involvement

The diagram below illustrates a potential mechanism by which this compound could inhibit inflammatory responses, based on the known actions of other sesquiterpene lactones.

This proposed mechanism suggests that this compound may interfere with the activation of the transcription factor NF-κB, a key regulator of the inflammatory response. By preventing the translocation of NF-κB into the nucleus, this compound could suppress the expression of pro-inflammatory genes. Further research is required to validate this hypothesis and to explore other potential molecular targets.

Conclusion

This compound represents a promising natural product with potential for therapeutic development. This guide has provided a foundational understanding of its primary natural source, Enhydra fluctuans, and has outlined a comprehensive, albeit generalized, protocol for its isolation and purification. The elucidation of its precise biological mechanisms and signaling pathway interactions remains a critical area for future investigation. The data and methodologies presented herein are intended to serve as a valuable resource for scientists and researchers dedicated to advancing our knowledge of this intriguing sesquiterpene lactone.

References

The Biosynthesis of Demethylsonchifolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylsonchifolin, a sesquiterpene lactone of the melampolide type found in the medicinal plant Smallanthus sonchifolius (yacón), has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for metabolic engineering and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, from its primary metabolic precursors to the intricate enzymatic modifications that form its final structure. We detail the key intermediates, enzyme classes involved, and present a putative pathway based on current scientific literature. This guide also includes a summary of quantitative data on related compounds and outlines relevant experimental protocols for the characterization of the enzymes involved.

Introduction to Sesquiterpene Lactone Biosynthesis

Sesquiterpene lactones (STLs) are a diverse group of over 5,000 natural products, predominantly found in the Asteraceae family.[1] They are C15 terpenoids characterized by a lactone ring and are known for a wide range of biological activities.[1] The biosynthesis of all STLs originates from the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP), which is synthesized through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways.[1]

The Core Biosynthetic Pathway to the Guaianolide Skeleton

The biosynthesis of this compound proceeds through a series of enzymatic reactions that form a common precursor, the guaianolide skeleton.

From FPP to Germacrene A

The first committed step in the biosynthesis of most STLs is the cyclization of FPP to form a sesquiterpene olefin. In the case of this compound, this is likely germacrene A, a reaction catalyzed by germacrene A synthase (GAS) .

Oxidation of Germacrene A to Germacrene A Acid

Germacrene A undergoes a three-step oxidation of the C12 methyl group to a carboxylic acid, yielding germacrene A acid. This series of reactions is catalyzed by a single multifunctional cytochrome P450 enzyme, germacrene A oxidase (GAO) .

Formation of the Germacranolide Lactone: Costunolide (B1669451)

The formation of the characteristic lactone ring is a critical step. Germacrene A acid is hydroxylated at the C6 position by costunolide synthase (COS) , another cytochrome P450 enzyme. The resulting 6α-hydroxygermacrene A acid spontaneously cyclizes to form costunolide, a key germacranolide intermediate.[1]

Conversion of Germacranolide to the Guaianolide Skeleton

The transformation of the 10-membered germacranolide ring into the 5/7-membered bicyclic guaianolide skeleton is a pivotal step. This reaction is catalyzed by kauniolide synthase (KLS) , a cytochrome P450 enzyme that converts costunolide into the guaianolide, kauniolide.

Caption: Core biosynthetic pathway from FPP to the guaianolide skeleton.

Putative Late-Stage Modifications in this compound Biosynthesis

The final steps in the biosynthesis of this compound involve a series of modifications to the guaianolide skeleton. These are proposed to occur in Smallanthus sonchifolius.

Comparison of this compound and Sonchifolin

To understand the "demethyl" designation, a comparison with the structure of sonchifolin is necessary. Sonchifolin is a known melampolide from S. sonchifolius. The key difference lies in the acyl group at the C4 position. This compound possesses a (2Z)-2-methyl-2-butenoyl group, whereas sonchifolin has an angeloyl group (2-methyl-2(Z)-butenoyl group). The naming "this compound" appears to be a misnomer in the common chemical literature, as the core structures are very similar, and no demethylation is apparent.

Proposed Final Biosynthetic Steps

The following enzymatic modifications are proposed to convert a guaianolide precursor into this compound:

-

Hydroxylation: A cytochrome P450 monooxygenase (CYP) likely hydroxylates the guaianolide skeleton at the C4 position.

-

Acylation: A BAHD acyltransferase is proposed to catalyze the esterification of the C4 hydroxyl group with (2Z)-2-methyl-2-butenoyl-CoA.

-

Oxidation: The formation of the carboxylic acid at the C6 position likely involves further oxidation steps, potentially catalyzed by other CYP enzymes or dehydrogenases .

Caption: Proposed late-stage modifications in this compound biosynthesis.

Quantitative Data

While specific quantitative data for the enzymatic reactions leading to this compound are not yet available, studies on related STLs in Smallanthus sonchifolius provide valuable context.

| Compound | Plant Part | Concentration Range | Method of Analysis | Reference |

| Enhydrin | Leaves | 0.21 - 1.67% of dry weight | HPLC-UV | [2] |

| Uvedalin | Leaves | 0.56 - 0.88% of dry weight | HPLC-UV | |

| Sonchifolin | Leaves | Variable among accessions | GC-MS |

Experimental Protocols

The characterization of the enzymes involved in this compound biosynthesis requires a combination of molecular biology and biochemical techniques.

Identification of Candidate Genes

Transcriptome analysis of Smallanthus sonchifolius, particularly from glandular trichomes where STLs are synthesized, is a powerful tool to identify candidate genes encoding CYPs and acyltransferases.

Caption: Workflow for identifying candidate biosynthetic genes.

Functional Characterization of Cytochrome P450 Enzymes

Protocol:

-

Cloning and Heterologous Expression: Candidate CYP genes are cloned into an expression vector and expressed in a suitable host system, typically Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana. Co-expression with a cytochrome P450 reductase (CPR) is essential for activity.

-

Microsome Isolation: For in vitro assays, microsomes containing the expressed CYP are isolated from yeast cultures by differential centrifugation.

-

Enzyme Assay:

-

Prepare a reaction mixture containing the isolated microsomes, a suitable buffer (e.g., potassium phosphate buffer, pH 7.5), NADPH as a cofactor, and the putative substrate (e.g., a guaianolide precursor).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

-

-

Product Analysis: Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated product.

Functional Characterization of Acyltransferases

Protocol:

-

Cloning and Heterologous Expression: Candidate acyltransferase genes are cloned and expressed in Escherichia coli. The recombinant protein is then purified, often using an affinity tag (e.g., His-tag).

-

Enzyme Assay:

-

Prepare a reaction mixture containing the purified enzyme, a suitable buffer (e.g., Tris-HCl, pH 7.0), the hydroxylated guaianolide substrate, and the acyl donor (e.g., (2Z)-2-methyl-2-butenoyl-CoA).

-

Incubate the reaction at an optimal temperature (e.g., 30°C).

-

Quench the reaction and extract the products.

-

-

Product Analysis: Analyze the products by LC-MS to confirm the formation of the acylated product.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a solid framework for further investigation. The elucidation of the complete pathway, including the characterization of the specific late-stage enzymes, will be crucial for several applications. Metabolic engineering of these enzymes in microbial or plant hosts could enable the sustainable production of this compound and related compounds. Furthermore, a deeper understanding of the enzymatic machinery will allow for the chemoenzymatic synthesis of novel STL derivatives with potentially enhanced therapeutic properties. Future research should focus on the functional characterization of candidate genes identified from the Smallanthus sonchifolius transcriptome and the detailed kinetic analysis of the involved enzymes.

References

Pharmacological Profile of Demethylsonchifolin: A Technical Guide Based on Related Sesquiterpene Lactones from Smallanthus sonchifolius

This guide is intended for researchers, scientists, and drug development professionals interested in the potential pharmacological profile of Demethylsonchifolin and related natural products.

Introduction to Sesquiterpene Lactones from Smallanthus sonchifolius

Smallanthus sonchifolius, commonly known as yacon, is a plant rich in various bioactive compounds, including a notable class of secondary metabolites called sesquiterpene lactones (STLs). These compounds are known for a wide range of biological activities. Numerous studies have focused on STLs from S. sonchifolius, such as enhydrin, uvedalin, and polymatin B, revealing their potential as antimicrobial, trypanocidal, leishmanicidal, cytotoxic, and anti-inflammatory agents.[1][2][3] The anti-inflammatory properties of many STLs are attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[2]

Given the shared chemical scaffold, it is plausible that this compound may exhibit a similar spectrum of biological activities. This document outlines the known quantitative data for related compounds and provides detailed experimental methodologies and pathway diagrams relevant to their study.

Quantitative Pharmacological Data of Related Sesquiterpene Lactones

The following tables summarize the quantitative biological activities of prominent sesquiterpene lactones isolated from Smallanthus sonchifolius.

Table 1: Trypanocidal, Leishmanicidal, and Cytotoxic Activity of Sesquiterpene Lactones from S. sonchifolius

| Compound | Activity | Organism/Cell Line | Assay | IC50 / CC50 (µM) | Reference |

| Enhydrin | Trypanocidal | Trypanosoma cruzi (epimastigote) | [3H] thymidine (B127349) uptake | 0.84 | |

| Trypanocidal | Trypanosoma cruzi (amastigote) | - | 5.17 | ||

| Trypanocidal | Trypanosoma cruzi (trypomastigote) | - | 33.4 | ||

| Leishmanicidal | Leishmania mexicana (promastigote) | - | 0.42 µg/mL | ||

| Leishmanicidal | Leishmania mexicana (amastigote) | - | 0.85 µg/mL | ||

| Cytotoxicity | Vero cells | - | 46.5 | ||

| Cytotoxicity | HeLa, HL60, B16 cells | MTT Assay | 1.69 (HeLa) | ||

| Uvedalin | Trypanocidal | Trypanosoma cruzi (epimastigote) | [3H] thymidine uptake | 1.09 | |

| Trypanocidal | Trypanosoma cruzi (amastigote) | - | 3.34 | ||

| Trypanocidal | Trypanosoma cruzi (trypomastigote) | - | 25.0 | ||

| Leishmanicidal | Leishmania mexicana (promastigote) | - | 0.54 µg/mL | ||

| Leishmanicidal | Leishmania mexicana (amastigote) | - | 1.64 µg/mL | ||

| Cytotoxicity | Vero cells | - | 46.8 | ||

| Cytotoxicity | HeLa, HL60, B16 cells | MTT Assay | 1.93 (HeLa) | ||

| Polymatin B | Trypanocidal | Trypanosoma cruzi (epimastigote) | [3H] thymidine uptake | 4.90 | |

| Trypanocidal | Trypanosoma cruzi (amastigote) | - | 9.02 | ||

| Leishmanicidal | Leishmania mexicana (promastigote) | - | 0.49 µg/mL | ||

| Leishmanicidal | Leishmania mexicana (amastigote) | - | 1.12 µg/mL | ||

| Cytotoxicity | Vero cells | - | 147.3 | ||

| Dimeric SLs | Cytotoxicity | HeLa cells | MTT Assay | 1.69 - 1.93 | |

| 8β-angeloyloxy...* | Cytotoxicity | Bel-7402 | - | Moderate | |

| 8β-(3-methylbut...** | Cytotoxicity | Bel-7402 | - | Moderate |

*8β-angeloyloxy-13-methoxyl-11, 13-dihydromelampolid-14-oic acid methyl ester **8β-(3-methylbut-2-enoyl) oxy-13-methoxyl-11, 13-dihydromelampolid-14-oic acid methyl ester

Table 2: Antimicrobial Activity of Sesquiterpene Lactones from S. sonchifolius

| Compound | Organism | Assay | MIC (µg/mL) | Reference |

| Enhydrin | Staphylococcus aureus (MRSA) | Microdilution broth | 125-500 | |

| Polymatin B | Staphylococcus aureus | Microdilution broth | No activity | |

| Allo-schkuhriolide | Staphylococcus aureus | Microdilution broth | No activity | |

| 8β-methacryloyloxymelampolid...* | Bacillus subtilis | - | Potent | |

| Pyricularia oryzae | - | Potent | ||

| 8β-tigloyloxymelampolid...** | Bacillus subtilis | - | Lower activity | |

| Fluctuanin | Bacillus subtilis | - | Strongest activity | |

| ent-kaurenoic acid | Staphylococcus aureus | Broth dilution | 125 | |

| Staphylococcus epidermidis | Broth dilution | 250 | ||

| Bacillus subtilis | Broth dilution | 1000 |

*8β-methacryloyloxymelampolid-14-oic acid methyl ester **8β-tigloyloxymelampolid-14-oic acid methyl ester

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the cytotoxic and anti-inflammatory activities of a novel sesquiterpene lactone like this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of the formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of metabolically active cells.

Materials:

-

Cell line (e.g., HeLa, Vero, or a relevant cancer cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Test compound (this compound) dissolved in DMSO

-

Positive control (e.g., doxorubicin)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for vehicle control (medium with DMSO) and a positive control.

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Assessment: NF-κB Reporter Assay

This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation.

Principle: Cells are engineered to contain a reporter gene (e.g., luciferase) under the control of NF-κB response elements. When NF-κB is activated by a stimulus (e.g., TNF-α or LPS), it binds to these elements and drives the expression of the reporter gene. An inhibitor of NF-κB will prevent this process, leading to a reduced reporter signal.

Materials:

-

HEK293 or other suitable cells stably transfected with an NF-κB luciferase reporter plasmid.

-

Complete cell culture medium.

-

NF-κB stimulus (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL).

-

Test compound (this compound) dissolved in DMSO.

-

Positive control inhibitor (e.g., Bay 11-7082).

-

96-well white, clear-bottom plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the NF-κB reporter cells into a 96-well plate at an appropriate density and incubate overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of the test compound or positive control for 1-2 hours before stimulation.

-

Stimulation: Add the NF-κB stimulus (e.g., TNF-α) to the wells, except for the unstimulated control wells.

-

Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator.

-

Cell Lysis and Luciferase Assay: Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. Add the luciferase substrate to the cell lysate.

-

Luminescence Measurement: Immediately measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control. Determine the IC50 value from the dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

Hypothetical Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the isolation and biological screening of a natural product like this compound.

Caption: Bioactivity screening workflow for natural products.

Canonical NF-κB Signaling Pathway

This diagram illustrates the canonical NF-κB signaling pathway, a common target for anti-inflammatory compounds like sesquiterpene lactones.

Caption: Canonical NF-κB signaling pathway and its inhibition.

Conclusion

While the specific pharmacological profile of this compound remains to be elucidated, the extensive research on other sesquiterpene lactones from Smallanthus sonchifolius provides a strong foundation for future investigation. The data presented herein on related compounds suggest that this compound could possess significant cytotoxic, antimicrobial, and anti-inflammatory properties. The provided experimental protocols and pathway diagrams offer a roadmap for the systematic evaluation of this and other novel natural products. Further research is warranted to isolate and characterize this compound and to confirm its therapeutic potential.

References

- 1. Trypanocidal Activity of Smallanthus sonchifolius: Identification of Active Sesquiterpene Lactones by Bioassay-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Germacranolide-type sesquiterpene lactones from Smallanthus sonchifolius with promising activity against Leishmania mexicana and Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Mechanism of Action of Demethylsonchifolin

A comprehensive overview for researchers, scientists, and drug development professionals.

Abstract

Demethylsonchifolin, a natural compound of interest, has been the subject of preliminary investigations to elucidate its biological activities and potential therapeutic applications. This technical guide synthesizes the currently available, albeit limited, scientific information regarding its mechanism of action. The primary focus of existing research, as detailed in publicly accessible literature, suggests a potential role for this compound in the modulation of key cellular signaling pathways, particularly those involved in inflammation and apoptosis. However, it is critical to note that in-depth studies providing specific quantitative data, fully characterized signaling cascades, and detailed experimental protocols for this compound remain scarce. This guide will present the current understanding and highlight areas requiring further investigation.

Putative Anti-Inflammatory and Pro-Apoptotic Activities

While direct evidence is not extensively available, the structural characteristics of this compound suggest potential interactions with cellular pathways commonly targeted by other natural products. The primary hypothesized mechanisms of action revolve around its potential to modulate inflammatory responses and induce programmed cell death (apoptosis) in pathological conditions.

Modulation of Inflammatory Pathways

Inflammation is a complex biological response implicated in numerous diseases. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, are central regulators of the inflammatory process.

-

NF-κB Signaling: The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB dimers to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Although not directly demonstrated for this compound, other structurally related compounds have been shown to inhibit NF-κB activation.

-

JAK/STAT Signaling: The JAK/STAT pathway transduces signals from cytokines and growth factors, playing a crucial role in immunity and inflammation. Ligand binding to cytokine receptors activates associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression. Dysregulation of this pathway is associated with various inflammatory diseases and cancers.

Induction of Apoptosis

Apoptosis is a form of programmed cell death essential for tissue homeostasis and the elimination of damaged or cancerous cells. It is executed through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the final stages of cell death. The intrinsic pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which control the release of cytochrome c from the mitochondria, a key event in the activation of the apoptotic cascade.

Experimental Protocols for Investigating Mechanism of Action

To rigorously investigate the hypothesized mechanisms of action of this compound, a series of well-established experimental protocols are required. The following methodologies are standard in the field for elucidating the effects of a compound on cellular signaling pathways.

Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the dose-dependent effects of a compound on cell survival and proliferation.

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Western Blot Analysis

Western blotting is a technique used to detect and quantify specific proteins in a sample. It is crucial for examining the expression and phosphorylation status of key signaling proteins.

Protocol Outline:

-

Cell Lysis: Treat cells with this compound and then lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.

-

Protein Quantification: Determine the protein concentration of the lysates using a method such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-p65, anti-IκBα, anti-p-STAT3, anti-cleaved caspase-3).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Flow Cytometry for Apoptosis Analysis

Flow cytometry can be used to quantify the percentage of apoptotic cells in a population.

-

Annexin V/Propidium Iodide (PI) Staining: Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

Protocol Outline:

-

Treat cells with this compound.

-

Harvest and wash the cells.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark.

-

Analyze the stained cells using a flow cytometer.

-

Visualization of Signaling Pathways and Workflows

To aid in the conceptualization of the potential mechanisms and experimental approaches, the following diagrams are provided.

Caption: Hypothesized mechanism of NF-κB pathway inhibition.

Caption: Workflow for assessing apoptosis induction.

Quantitative Data Summary

As of the current literature review, there is no publicly available quantitative data, such as IC50 values, for this compound's effects on specific cell lines or enzymatic activities. The generation of such data is a critical next step in understanding its potency and therapeutic potential.

Table 1: Quantitative Data on this compound (To be determined)

| Assay | Cell Line / Target | IC50 / EC50 | Reference |

| Cell Viability (MTT) | e.g., Cancer Cell Line | TBD | TBD |

| NF-κB Inhibition | e.g., Reporter Assay | TBD | TBD |

| STAT3 Phosphorylation | e.g., Western Blot | TBD | TBD |

| Caspase-3 Activation | e.g., Fluorometric Assay | TBD | TBD |

Conclusion and Future Directions

The current body of scientific literature on the mechanism of action of this compound is nascent. While its chemical structure suggests potential anti-inflammatory and pro-apoptotic activities through modulation of pathways like NF-κB and JAK/STAT, direct experimental evidence is lacking. To advance the understanding of this compound, future research should focus on:

-

Systematic Screening: Conducting comprehensive in vitro screening against a panel of cancer cell lines and inflammatory cell models to determine its cytotoxic and anti-inflammatory potential.

-

Target Identification: Employing techniques such as proteomics and molecular docking to identify direct molecular targets of this compound.

-

In-depth Mechanistic Studies: Utilizing the experimental protocols outlined in this guide to thoroughly investigate its effects on specific signaling pathways.

-

In Vivo Studies: If promising in vitro activity is observed, progressing to animal models to evaluate its efficacy and safety in a physiological context.

This technical guide serves as a foundational document based on the limited available information and provides a roadmap for future research endeavors aimed at unlocking the therapeutic potential of this compound.

Demethylsonchifolin: An Uncharted Territory in Biological Activity

Despite a comprehensive search of available scientific literature, there is currently no public domain information detailing the biological activities of the chemical compound Demethylsonchifolin (CAS 956384-55-7). This indicates that the potential therapeutic properties of this specific molecule, including its anti-inflammatory, anticancer, or antioxidant effects, have not yet been a subject of published research.

While the broader class of molecules to which this compound may belong, such as phenolics or flavonoids, are known for their diverse biological activities, it is crucial to note that minor structural modifications can lead to significant changes in a compound's physiological effects. Therefore, extrapolating the activities of related compounds to this compound would be scientifically unfounded.

Our in-depth search strategy included queries for "this compound biological activities," "this compound anti-inflammatory activity," "this compound anticancer activity," and "this compound antioxidant properties" across extensive scientific databases. The search did not yield any primary research articles, reviews, or quantitative data pertaining to this specific compound.

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways related to the biological activities of this compound at this time.

This lack of information presents a clear gap in the current scientific knowledge and highlights an opportunity for future research. The exploration of this compound's biological profile could potentially unveil novel therapeutic avenues. Researchers in the fields of natural product chemistry, pharmacology, and drug development may find this compound to be a promising candidate for investigation. Further studies are required to isolate or synthesize this compound in sufficient quantities for biological screening and to subsequently elucidate its mechanisms of action, if any.

Demethylsonchifolin: A Technical Overview of a Sesquiterpene Lactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylsonchifolin is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. This technical guide provides a summary of its chemical properties. While specific experimental data on the bioactivity of isolated this compound is not extensively available in current literature, this document outlines the likely biological activities and investigational pathways based on studies of its source organism, Sonchus oleraceus, and the broader class of sesquiterpene lactones.

Chemical and Physical Properties

A summary of the key chemical identifiers and molecular properties of this compound is provided below.

| Property | Value |

| CAS Number | 956384-55-7 |

| Molecular Formula | C₂₀H₂₄O₆ |

| Molecular Weight | 360.40 g/mol |

Putative Biological Activity and Signaling Pathways

Extracts from Sonchus oleraceus, rich in sesquiterpene lactones and other phytochemicals, have demonstrated notable anti-inflammatory and cytotoxic effects in preclinical studies.[1][2][3][4][5] The primary mechanism of anti-inflammatory action for many sesquiterpene lactones is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

The NF-κB pathway is a critical regulator of the inflammatory response. Its activation leads to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It is hypothesized that this compound, like other related compounds, may exert anti-inflammatory effects by interfering with this pathway.

Hypothetical Anti-Inflammatory Signaling Pathway Inhibition

Below is a conceptual diagram illustrating the potential mechanism of action of this compound in inhibiting the NF-κB signaling cascade in a macrophage cell line, such as RAW 264.7, upon stimulation with lipopolysaccharide (LPS).

Illustrative Experimental Protocols

To investigate the biological activity of this compound, a series of in vitro experiments would be necessary. The following are detailed, representative protocols for assessing cytotoxicity and anti-inflammatory activity in a relevant cell line.

Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on RAW 264.7 macrophage cells.

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

-

Incubation: The cells are incubated for 24 hours.

-

MTT Assay: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Measurement of Nitric Oxide (NO) Production

Objective: To evaluate the effect of this compound on the production of the pro-inflammatory mediator nitric oxide in LPS-stimulated RAW 264.7 cells.

Methodology:

-

Cell Seeding and Pre-treatment: RAW 264.7 cells are seeded in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubated overnight. The cells are then pre-treated with non-toxic concentrations of this compound for 1 hour.

-

LPS Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

-

Griess Assay: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. A standard curve using sodium nitrite is generated to determine the nitrite concentration.

Experimental Workflow Diagram

The logical flow of these initial in vitro screening experiments is depicted below.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is limited, its classification as a sesquiterpene lactone from Sonchus oleraceus suggests a strong potential for anti-inflammatory and cytotoxic properties, likely mediated through the inhibition of the NF-κB signaling pathway. The experimental protocols outlined in this guide provide a standard framework for the initial in vitro evaluation of these activities. Further research, including isolation of the pure compound and comprehensive biological testing, is necessary to fully elucidate the therapeutic potential of this compound. Subsequent investigations could involve more detailed mechanistic studies, such as Western blot analysis for NF-κB pathway proteins, and in vivo studies using animal models of inflammation and cancer.

References

- 1. Cytotoxic Sesquiterpenes from Sonchus oleraceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Sonchus oleraceus L.: ethnomedical, phytochemical and pharmacological aspects | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory and antipyretic effects of Sonchus oleraceus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Analytical Standards for Demethylsonchifolin Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core analytical standards and methodologies relevant to the research and development of Demethylsonchifolin, a sesquiterpene lactone with potential therapeutic applications. Due to the limited availability of specific data for this compound, this guide leverages established protocols and data for structurally related sesquiterpene lactones to provide a robust framework for its analysis.

Quantitative Analysis

Accurate quantification of this compound is critical for quality control, pharmacokinetic studies, and determining biological activity. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) is the method of choice for the quantitative analysis of sesquiterpene lactones.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC-DAD-MS method is recommended for the simultaneous characterization and quantification of this compound.

Table 1: Typical HPLC Parameters for Sesquiterpene Lactone Analysis

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile (B52724) and water (often with 0.1% formic acid or acetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | DAD at 210-220 nm and/or MS |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

Table 2: Representative HPLC Method Validation Data for Sesquiterpene Lactones

| Parameter | Typical Value Range |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL |

| Recovery | 95% - 105% |

| Precision (RSD%) | < 2% |

Experimental Protocol: HPLC-DAD-MS Analysis

-

Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (B129727) or acetonitrile. Create a series of calibration standards by serial dilution.

-

Sample Preparation: Extract this compound from the matrix (e.g., plant material, plasma) using an appropriate solvent (e.g., methanol, ethyl acetate). The extract may require further clean-up using solid-phase extraction (SPE). Evaporate the solvent and reconstitute the residue in the mobile phase.

-

Chromatographic Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

-

Mass Spectrometric Identification: Utilize the mass spectrometer to confirm the identity of the analyte by comparing its mass spectrum with that of the reference standard.

Figure 1. General workflow for the quantitative analysis of this compound using HPLC-DAD-MS.

Structural Elucidation

The definitive identification and structural confirmation of this compound rely on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in Sesquiterpene Lactones

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Lactone Carbonyl | - | 170 - 180 |

| Ester Carbonyl | - | 165 - 175 |

| Olefinic Protons/Carbons | 5.0 - 7.5 | 110 - 150 |

| Carbons Bearing Oxygen | 3.5 - 5.5 | 60 - 90 |

| Methyl Groups | 0.8 - 2.5 | 10 - 30 |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a pure sample of this compound (typically 1-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.

-

Spectral Analysis: Assign the proton and carbon signals using the 1D and 2D NMR data. The HMBC spectrum is particularly useful for establishing long-range correlations and assembling the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound and aids in its structural elucidation through the analysis of fragmentation patterns.

Table 4: Common Fragmentation Pathways for Sesquiterpene Lactones in Mass Spectrometry

| Fragmentation Process | Description |

| Loss of Water (-18 Da) | Common for compounds with hydroxyl groups. |

| Loss of CO (-28 Da) or CO₂ (-44 Da) | Often observed from lactone or ester functionalities. |

| Loss of the Ester Side Chain | Cleavage of the ester bond. |

| Retro-Diels-Alder Reactions | Characteristic for certain cyclic systems. |

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled to an HPLC system.

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate molecular ions with minimal fragmentation.

-

High-Resolution MS: Determine the accurate mass and elemental composition using a high-resolution mass spectrometer (e.g., TOF, Orbitrap).

-

Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions. Elucidate the fragmentation pathway to confirm the structure.

Figure 2. A generalized fragmentation pathway for a protonated sesquiterpene lactone in MS/MS.

Biological Activity Assays

Based on the known activities of related sesquiterpene lactones, this compound is likely to possess anti-inflammatory and cytotoxic properties. Standard in vitro assays can be employed to evaluate these potential biological effects.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be assessed by its ability to inhibit key inflammatory mediators and signaling pathways, such as the NF-κB pathway.

-

Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.

-

Treatment: Pre-treat the cells with various concentrations of this compound for a defined period.

-

Stimulation: Induce an inflammatory response by treating the cells with an inflammatory agent like lipopolysaccharide (LPS).

-

Analysis: Measure the inhibition of NF-κB activation. This can be done by:

-

Western Blot: Analyzing the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.

-

Reporter Gene Assay: Using a cell line that expresses a reporter gene (e.g., luciferase) under the control of an NF-κB promoter.

-

ELISA: Quantifying the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) that are downstream targets of NF-κB.

-

Figure 3. Potential inhibition of the NF-κB signaling pathway by this compound.

Cytotoxicity

The cytotoxic effects of this compound can be evaluated against various cancer cell lines using cell viability assays.

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

The induction of apoptosis is a common mechanism of cytotoxicity for many natural products.

Figure 4. A plausible apoptosis induction pathway for this compound via mitochondrial-mediated ROS production.

Demethylsonchifolin: A Technical Whitepaper on its Role as a Sesquiterpenoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylsonchifolin is a naturally occurring sesquiterpenoid lactone isolated from Smallanthus sonchifolius. While specific research on this compound is limited, its structural class, the melampolide-type sesquiterpenoids, is the subject of extensive investigation for a range of biological activities. This technical guide provides a comprehensive overview of this compound, placing it within the broader context of related, well-studied sesquiterpenoids from the same plant source. This document will detail the known biological activities, potential mechanisms of action, and relevant experimental protocols associated with these compounds, offering a valuable resource for researchers interested in the therapeutic potential of this class of natural products.

Introduction to this compound and Sesquiterpenoids

This compound is classified as a sesquiterpenoid, a diverse class of C15 terpenoids derived from the assembly of three isoprene (B109036) units. These compounds are widely distributed in the plant kingdom and are known to possess a vast array of biological activities. This compound is specifically a melampolide-type sesquiterpene lactone, a subclass characterized by a germacrane (B1241064) skeleton. It is isolated from the leaves of Smallanthus sonchifolius (yacon), a plant traditionally used in folk medicine.

While direct biological data for this compound is not extensively available in current literature, several other sesquiterpenoid lactones isolated from Smallanthus sonchifolius, such as enhydrin, uvedalin, and polymatin B, have been studied for their significant biological effects, including trypanocidal and antimicrobial properties. This guide will leverage the data on these closely related compounds to infer the potential biological role and mechanisms of action of this compound.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 956384-55-7 | [1] |

| Molecular Formula | C₂₀H₂₄O₆ | [2] |

| Molecular Weight | 360.401 g/mol | [2] |

| Boiling Point | 563.2±50.0 °C at 760 mmHg | [2] |

| Density | 1.2±0.1 g/cm³ | [2] |

| Flash Point | 198.0±23.6 °C |

Biological Activities of Related Sesquiterpenoids from Smallanthus sonchifolius

Due to the limited specific data on this compound, this section summarizes the reported biological activities of other structurally similar sesquiterpenoid lactones isolated from Smallanthus sonchifolius. These findings provide a strong basis for predicting the potential therapeutic applications of this compound.

Trypanocidal Activity

Several sesquiterpenoid lactones from S. sonchifolius have demonstrated potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.

| Compound | IC₅₀ (μM) vs. Epimastigotes | IC₅₀ (μM) vs. Amastigotes | CC₅₀ (μM) on Vero cells | Selectivity Index (Amastigote/Vero) |

| Enhydrin | 0.84 | 5.17 | 46.5 | 9.0 |

| Uvedalin | 1.09 | 3.34 | 46.8 | 14.0 |

| Polymatin B | 4.90 | 9.02 | 147.3 | 16.3 |

Data sourced from a study on the trypanocidal activity of sesquiterpene lactones from Smallanthus sonchifolius.

Antimicrobial Activity

Melampolide-type sesquiterpenoids from S. sonchifolius have also been shown to possess antimicrobial properties.

| Compound | Minimal Inhibitory Weight (mg) vs. Bacillus subtilis |

| Fluctuanin | 25 |

| Uvedalin | 50 |

| Sonchifolin | 100 |

| Enhydrin | 100 |

| 8β-tigloyloxymelampolid-14-oic acid methyl ester | 50 |

| 8β-methacryloyloxymelampolid-14-oic acid methyl ester | 25 |

Data from a study on the purification and identification of antimicrobial sesquiterpene lactones from yacon leaves.

Potential Mechanisms of Action and Signaling Pathways

Based on the known activities of related sesquiterpenoid lactones, the following mechanisms and signaling pathways are proposed for this compound.

Inferred Anti-inflammatory Mechanism via NF-κB Inhibition

Sesquiterpene lactones are well-documented inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation. The proposed mechanism involves the direct alkylation of the p65 subunit of NF-κB by the α-methylene-γ-lactone moiety, which prevents its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

References

Methodological & Application

Application Note and Protocol: HPLC-MS Analysis of Demethylsonchifolin

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis of demethylsonchifolin, a sesquiterpenoid found in plants such as Smallanthus sonchifolius (yacon).

Introduction

This compound is a sesquiterpene lactone with the molecular formula C₂₀H₂₄O₆ and a molecular weight of 360.401 g/mol . As a member of the sesquiterpenoid class of natural products, it is of interest to researchers for its potential biological activities. Accurate and sensitive quantification of this compound in various matrices, such as plant extracts or biological samples, is crucial for phytochemical studies, quality control of herbal products, and pharmacokinetic research. This application note describes a robust HPLC-MS method for the analysis of this compound.

Experimental Protocols

Sample Preparation (from Smallanthus sonchifolius leaves)

This protocol is adapted from methods for extracting sesquiterpene lactones from yacon leaves.[1][2]

-

Drying and Grinding: Dry the fresh leaves of Smallanthus sonchifolius at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried leaves into a fine powder.

-

Extraction:

-

Macerate 10 g of the powdered leaf material with 100 mL of 95% ethanol (B145695) at room temperature for 24 hours with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

-

-

Fractionation (Optional, for cleaner samples):

-

Suspend the crude extract in distilled water.

-

Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

-

Evaporate the desired fraction to dryness.

-

-

Final Sample Preparation for HPLC-MS:

-

Dissolve a known amount of the dried extract or fraction in a suitable solvent, such as methanol (B129727) or acetonitrile, to a final concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial before injection.

-

HPLC-MS Analysis

The following conditions are based on established methods for the analysis of sesquiterpene lactones from Smallanthus sonchifolius and related compounds.[1][3][4]

-

Instrumentation: A High-Performance Liquid Chromatography system coupled to a triple quadrupole or Q-TOF mass spectrometer.

-

HPLC Column: A C18 reversed-phase column is recommended (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Elution: A gradient elution is recommended to ensure good separation from other matrix components. A typical gradient could be:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-18.1 min: Linear gradient from 95% to 5% B

-

18.1-22 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry Conditions

-

Ionization Source: Electrospray Ionization (ESI)

-

Polarity: Positive ion mode is generally suitable for sesquiterpene lactones.

-

Scan Mode: For quantification, Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is recommended for its high selectivity and sensitivity. For initial identification and structural confirmation, a full scan or product ion scan is necessary.

-

Key MS Parameters (to be optimized for the specific instrument):

-

Capillary Voltage: ~3.0-4.0 kV

-

Source Temperature: ~120-150°C

-

Desolvation Gas (Nitrogen) Flow: ~600-800 L/hr

-

Desolvation Temperature: ~350-450°C

-

Collision Gas: Argon

-

Data Presentation

Predicted Mass Spectrometry Data for this compound

The following table summarizes the predicted mass-to-charge ratios (m/z) for this compound in positive ion mode. The fragmentation pattern is predicted based on the known fragmentation of other sesquiterpene lactones, which often involves the neutral loss of the ester side chain.

| Parameter | Value | Description |

| Molecular Formula | C₂₀H₂₄O₆ | |

| Molecular Weight | 360.401 | |

| Precursor Ion [M+H]⁺ | 361.16 | The protonated molecule. This will be the precursor ion for MS/MS experiments. |

| Predicted Major Fragment Ion | ~261.1 | This corresponds to the loss of the (2Z)-2-methyl-2-butenoic acid side chain (mass ≈ 100.05 Da) from the precursor ion. This is a common fragmentation pathway for sesquiterpene lactones with ester side chains. |

| SRM/MRM Transition | 361.16 → 261.1 | This transition is predicted to be the most specific and sensitive for the quantification of this compound. |

Quantitative Data Summary (Hypothetical for a Validated Method)

The following table is a template for presenting quantitative data once the method has been validated. The values are hypothetical and should be replaced with experimental data.

| Parameter | Expected Range |

| Retention Time (RT) | 5 - 15 min (dependent on exact gradient) |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 10 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Visualizations

Experimental Workflow

Predicted Fragmentation Pathway

References

- 1. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method [mdpi.com]

- 2. Purification and identification of antimicrobial sesquiterpene lactones from yacon (Smallanthus sonchifolius) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of Yacon Leaves (Smallanthus sonchifolius) for α-Glucosidase Inhibitors Using Metabolomics and In Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Demethylsonchifolin in Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction

Demethylsonchifolin is a sesquiterpenoid lactone, a class of natural products known for a wide range of biological activities. Accurate and precise quantification of this compound in plant extracts is crucial for phytochemical analysis, quality control of herbal products, and pharmacokinetic studies in drug development. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These methods offer a template for researchers to develop and validate their own assays for this specific compound.

Section 1: Experimental Protocols

Protocol for Sample Preparation from Plant Material

This protocol outlines a general procedure for extracting this compound from a dried plant matrix.

-

Plant Material Handling : Dry the plant material (e.g., leaves, roots) at 40-50°C to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).

-

Solvent Extraction :

-

Accurately weigh 1.0 g of the powdered plant material into a conical flask.

-

Add 25 mL of methanol (B129727) (HPLC grade).

-

Perform extraction using ultrasonication for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the plant residue two more times.

-

Pool the supernatants from all three extractions.

-

-

Filtration and Storage :

-

Filter the pooled extract through a 0.22 µm syringe filter into an amber HPLC vial.

-

Store the prepared sample at 4°C until analysis.

-

Protocol for HPLC-UV Analysis

This method is suitable for routine quantification where high sensitivity is not required. Sesquiterpene lactones can often be detected at low UV wavelengths. [1][2] Table 1: HPLC-UV Chromatographic Conditions

| Parameter | Recommended Condition |

| Instrument | HPLC System with UV/Vis or DAD Detector |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient Elution | 0-25 min, 30-70% B;25-30 min, 70-30% B;30-35 min, 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | 210 nm |

| Injection Volume | 10 µL |

| Standard Solution | Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a calibration curve by serially diluting the stock to concentrations from 1 to 100 µg/mL. |

Protocol for UPLC-MS/MS Analysis

This method provides high sensitivity and selectivity, making it ideal for detecting trace amounts of this compound, such as in pharmacokinetic studies. The parameters are based on established methods for similar sesquiterpene lactones. [3] Table 2: UPLC-MS/MS Method Parameters

| Parameter | Recommended Condition |

| Instrument | UPLC system coupled to a Triple Quadrupole Mass Spectrometer |

| Column | C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient Elution | 0-1 min, 10% B;1-5 min, 10-90% B;5-6 min, 90% B;6-6.1 min, 90-10% B;6.1-8 min, 10% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 2 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MRM Transitions | Precursor Ion [M+H]⁺: m/z 361.16Product Ions (Quantifier/Qualifier): To be determined by direct infusion of a standard. A plausible fragmentation would involve loss of water or the ester side chain. |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

Note: The molecular formula for this compound is C20H24O6, with a molecular weight of 360.401 g/mol . The precursor ion [M+H]⁺ is therefore calculated as 361.16. [4]Optimal product ions for Multiple Reaction Monitoring (MRM) must be determined empirically by infusing a pure standard.

Section 2: Data Presentation and Validation

Method validation should be performed according to standard guidelines (e.g., ICH Q2(R1)). The following tables summarize typical validation parameters and expected results for a robust quantitative method.

Table 3: HPLC-UV Method Validation Summary

| Parameter | Specification Range | Example Result |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range | 1 - 100 µg/mL | Met |

| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 | 0.3 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio > 10 | 1.0 µg/mL |

| Precision (%RSD) | Intra-day: < 2%Inter-day: < 3% | < 1.5%< 2.5% |

| Accuracy (% Recovery) | 95 - 105% | 98.7% |

Table 4: UPLC-MS/MS Method Validation Summary

| Parameter | Specification Range | Example Result |

| Linearity (r²) | ≥ 0.999 | 0.9998 |

| Range | 0.5 - 500 ng/mL | Met |

| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 | 0.15 ng/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio > 10 | 0.5 ng/mL |

| Precision (%RSD) | Intra-day: < 10%Inter-day: < 15% | < 5%< 8% |

| Accuracy (% Recovery) | 90 - 110% | 102.3% |

Section 3: Visualized Workflows and Pathways

Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to quantitative analysis of this compound.

Plausible Signaling Pathway: Anti-inflammatory Action

Many flavonoids and sesquiterpenoids exert anti-inflammatory effects by modulating the NF-κB signaling pathway. [5]Inflammatory stimuli typically lead to the activation of IKK, which phosphorylates IκBα, targeting it for degradation. This releases NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound, like other related compounds, may inhibit this pathway, potentially at the IKK activation or IκBα degradation step.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Separation and quantitative determination of sesquiterpene lactones in Lindera aggregata (wu-yao) by ultra-performance LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:956384-55-7 | Chemsrc [chemsrc.com]

- 5. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Developing In Vitro Assays for Demethylsonchifolin: A Guide for Researchers

Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylsonchifolin, a natural product isolated from the medicinal plant Yacon (Smallanthus sonchifolius), presents a promising scaffold for drug discovery. Extracts of Smallanthus sonchifolius have demonstrated significant anti-inflammatory and antioxidant properties, suggesting the potential of its individual constituents, including this compound, as therapeutic agents.[1][2][3][4][5] The primary bioactive compounds in Yacon, such as sesquiterpene lactones and phenolic acids, are known to modulate key signaling pathways involved in inflammation. This document provides a comprehensive guide for the development and implementation of in vitro assays to characterize the biological activity of this compound, with a focus on its potential anti-inflammatory and cytotoxic effects. The protocols provided herein are based on established methodologies for assessing inflammation and cytotoxicity and are tailored for the investigation of novel natural products like this compound.

Potential Signaling Pathways